
2,3-dihydro-1H-phenalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2,3-dihydro-1H-phenalen-1-amine hydrochloride" is a compound that can be explored within the broader context of phenalenone derivatives and their related chemical behaviors. Phenalenone derivatives are known for their efficient photosensitizing properties, and their synthesis has led to a variety of compounds with potential applications in materials science and medicine (Godard et al., 2020).
Synthesis Analysis
The synthesis of phenalenone derivatives and related compounds typically involves multi-step reactions starting from basic phenalenone or phenalen-1-one structures. For instance, a chloromethyl derivative of 1H-phenalen-1-one has been used as a precursor for generating various derivatives, including those with amine functionalities, through reactions yielding good-to-excellent yields (Godard et al., 2020).
Molecular Structure Analysis
The molecular structure of phenalenone derivatives is characterized by the presence of a phenalenone core, which can be modified to include various functional groups including amines. These modifications can significantly influence the electronic and photophysical properties of the compounds (Sugihara et al., 1982).
Chemical Reactions and Properties
Phenalenone and its derivatives engage in a range of chemical reactions, reflecting their rich chemistry. For example, phenalenone can condense with weakly basic N-nucleophiles in acidic media, leading to the formation of various phenalenium ions and their reactions further diversify the structural possibilities of these compounds (Hünig & Wolff, 1970).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. While specific data for "this compound" is not directly available, the properties of phenalenone derivatives often include high stability and efficient photophysical behaviors, making them suitable for various applications (Godard et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and the ability to undergo redox reactions, are central to the utility of phenalenone derivatives in synthetic chemistry and material science. The introduction of amine groups, for instance, can lead to derivatives that retain the singlet oxygen quantum yield of the parent molecule, indicating their potential as photosensitizers (Godard et al., 2020).
Applications De Recherche Scientifique
Photosensitization and Material Development
2,3-Dihydro-1H-phenalen-1-amine hydrochloride, as a derivative of phenalenone, plays a significant role in the field of photosensitization due to its efficient and easy-to-synthesize properties. Researchers have synthesized new phenalenone derivatives, including those with amine groups, demonstrating promising applications in the development of photosensitive antimicrobial agents or materials. These derivatives retained the singlet oxygen quantum yield of the parent molecule, indicating their potential in enhancing the efficiency of photosensitization processes in scientific research and material development (Godard et al., 2020).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been utilized for the determination of amines by high-performance liquid chromatography with fluorescence detection and identification with mass spectroscopy/atmospheric pressure chemical ionization. This showcases the compound's utility in developing sensitive and specific analytical methods for amine determination in complex mixtures, contributing to advancements in chemical analysis and environmental monitoring (You et al., 2006).
Luminescence and Nano-Aggregate Formation
The compound has also shown to exhibit aggregation-enhanced emission (AEE) properties and forms nano-aggregates with enhanced luminescence in aqueous solutions. This characteristic is particularly interesting for the development of new luminescent materials and sensors, which could find applications in bioimaging, environmental sensing, and photonic devices (Srivastava et al., 2017).
Electrosynthesis Applications
Electrochemical studies involving this compound derivatives have demonstrated their potential in electrosynthesis applications. The electrooxidation processes of related compounds in the presence of 1,3-dicarbonyl compounds have been explored, showcasing the versatility of phenalen derivatives in facilitating various electrochemical mechanisms and syntheses. This opens up possibilities for their use in green chemistry and sustainable synthesis processes (Hosseiny Davarani et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,3-dihydro-1H-phenalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10;/h1-6,12H,7-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGDIQKIHAQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C(=CC=C3)C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)
![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)
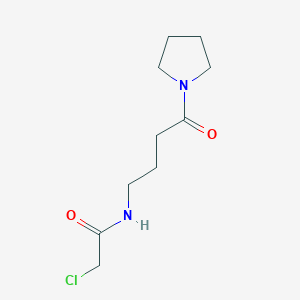
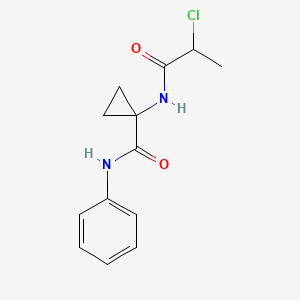
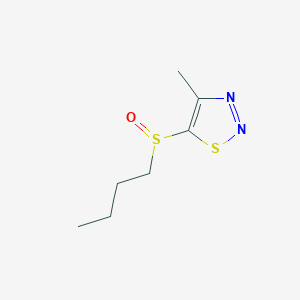
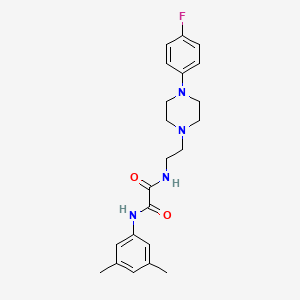
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)
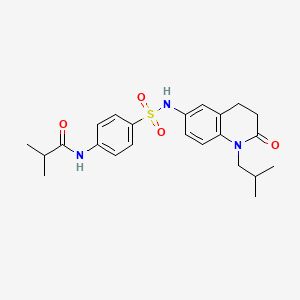
![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)
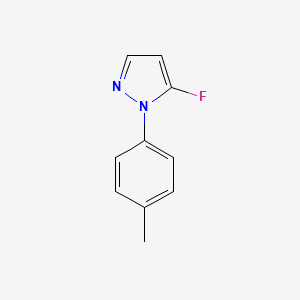
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)